molecular formula C24H34N4O3 B4972844 [4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B4972844
M. Wt: 426.6 g/mol
InChI Key: VRLUJGYTBHQUPU-UHFFFAOYSA-N
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Description

[4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine ring, and a pyrazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino alcohols.

    Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and pyrrolidine intermediates through nucleophilic substitution reactions, often using reagents like sodium hydride and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidin-1-ylmethanone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions of multi-ring structures with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multi-ring structure allows it to bind to multiple sites on a target molecule, potentially inhibiting its function or altering its activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

  • [4-Methoxy-2-[1-(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
  • [4-Methoxy-2-[1-(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Uniqueness

The unique combination of the methoxy group, pyrazole ring, piperidine ring, and pyrrolidine ring in [4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone provides it with distinct chemical properties that are not found in similar compounds

Properties

IUPAC Name

[4-methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-18(2)28-17-19(15-25-28)16-26-12-8-20(9-13-26)31-23-14-21(30-3)6-7-22(23)24(29)27-10-4-5-11-27/h6-7,14-15,17-18,20H,4-5,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUJGYTBHQUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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